3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by its unique structure, which includes a methoxyethyl group, two oxo groups, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s derivatives can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, which shares the core structure but lacks the specific functional groups of 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
2,4-Dioxoquinazoline: A simpler derivative with only the oxo groups and no additional substituents.
Methoxyethylquinazoline: A compound with a similar methoxyethyl group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-19-5-4-14-10(15)8-3-2-7(11(16)17)6-9(8)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVIWSPTBOOQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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